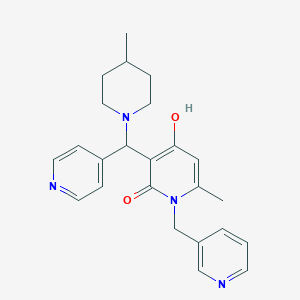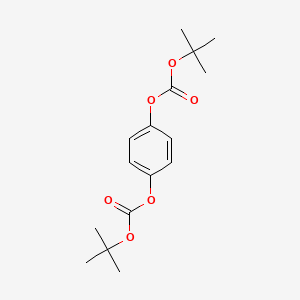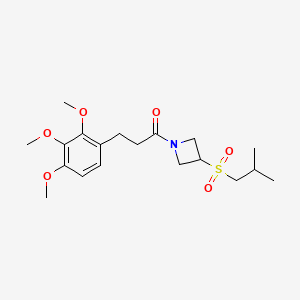![molecular formula C9H7BrN2O2 B2632096 Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1935107-75-7](/img/structure/B2632096.png)
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound that has garnered significant attention in scientific research. It belongs to the class of heterocyclic compounds and has a molecular formula of C10H7BrN2O2. The compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and material science. In
Mechanism of Action
The mechanism of action of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to induce DNA damage and inhibit the activity of topoisomerase I. However, the compound's effects on other biochemical and physiological processes are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for drug discovery and development. However, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects on specific biochemical and physiological processes.
Future Directions
There are several future directions for research on Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. One area of interest is the compound's potential use in drug discovery and development. Researchers could investigate the compound's effects on different cancer cell lines and explore its mechanism of action in more detail. Another area of interest is the compound's potential use as a fluorescent probe for detecting DNA damage. Further research could be conducted to optimize the compound's properties for this application. Finally, researchers could explore the use of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate as a building block for the synthesis of functional materials.
Synthesis Methods
The synthesis method of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate involves the reaction between 2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid and methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Scientific Research Applications
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate has been investigated for its use in material science, specifically as a building block for the synthesis of functional materials.
properties
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDUUFQXKYVYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)




![3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2632020.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2632021.png)
![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)
![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)
